molecular formula C14H12F3N3O4 B455700 [3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3-nitrophenyl)methanone

[3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3-nitrophenyl)methanone

Cat. No.: B455700
M. Wt: 343.26g/mol
InChI Key: OBNZAMPCRCFFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone: is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl and nitrophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a lead compound for drug discovery.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and may require further investigation to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-5-hydroxy-5-(methyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
  • 3-cyclopropyl-5-hydroxy-5-(ethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone

Uniqueness

The presence of the trifluoromethyl group in 3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique and valuable for various applications.

Properties

Molecular Formula

C14H12F3N3O4

Molecular Weight

343.26g/mol

IUPAC Name

[3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C14H12F3N3O4/c15-14(16,17)13(22)7-11(8-4-5-8)18-19(13)12(21)9-2-1-3-10(6-9)20(23)24/h1-3,6,8,22H,4-5,7H2

InChI Key

OBNZAMPCRCFFGN-UHFFFAOYSA-N

SMILES

C1CC1C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CC1C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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